molecular formula C17H17F3N2OS B2407059 4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1396886-53-5

4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2407059
CAS No.: 1396886-53-5
M. Wt: 354.39
InChI Key: QMOLHYJPIJOAQL-UHFFFAOYSA-N
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Description

4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a thiophene group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene-2-boronic acid or its derivatives.

    Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group is added through a coupling reaction, such as Suzuki-Miyaura coupling, using 2-(trifluoromethyl)phenylboronic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, acids, or bases can be used depending on the type of substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(thiophen-2-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide
  • 4-(thiophen-2-yl)-N-(2-chlorophenyl)piperidine-1-carboxamide
  • 4-(thiophen-2-yl)-N-(2-bromophenyl)piperidine-1-carboxamide

Uniqueness

4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and biological activity compared to its analogs.

Properties

IUPAC Name

4-thiophen-2-yl-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2OS/c18-17(19,20)13-4-1-2-5-14(13)21-16(23)22-9-7-12(8-10-22)15-6-3-11-24-15/h1-6,11-12H,7-10H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOLHYJPIJOAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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